

A Researcher's Guide to Navigating Impurities in the European Pharmacopoeia

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European Pharmacopoeia's (Ph. Eur.) framework for the control of impurities in pharmaceutical substances. Understanding and adhering to these standards is critical for ensuring the quality, safety, and efficacy of medicinal products. This document will delve into the classification of impurities, the key general chapters and monographs governing their control, and the experimental methodologies for their detection and quantification.

The Core Philosophy: A Framework for Impurity Control

The European Pharmacopoeia, in harmonization with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), has established a robust framework for the control of impurities. This framework is primarily detailed in the general monograph Substances for pharmaceutical use (2034) and the general chapter 5.10. Control of impurities in substances for pharmaceutical use.^{[1][2][3]} These texts are complementary, with specific monographs providing acceptance criteria for impurities, while the general monograph outlines the principles for reporting, identification, and qualification of organic impurities.^{[1][3]}

The Ph. Eur. classifies impurities into three main categories:

- **Organic Impurities:** These can arise during the manufacturing process or storage of the drug substance. They may be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts.
- **Inorganic Impurities:** These are often derived from the manufacturing process and may include reagents, ligands, inorganic salts, and other residual materials.
- **Residual Solvents:** These are organic volatile chemicals used during the synthesis of the drug substance or in the production of the finished drug product.

A specialized category for Elemental Impurities has also been established, focusing on catalysts and environmental contaminants that may be present in drug products.^[4]

Organic Impurities: Thresholds and Control Strategies

The control of organic impurities is a cornerstone of the Ph. Eur.'s approach to ensuring the purity of active substances. The general monograph Substances for pharmaceutical use (2034), which aligns with the principles of the ICH Q3A guideline, sets forth thresholds for reporting, identifying, and qualifying these impurities.^{[2][5][6][7]} These thresholds are based on the maximum daily dose of the active substance.

Key Thresholds for Organic Impurities

The following table summarizes the thresholds for reporting, identification, and qualification of organic impurities in active substances.^{[6][8][9]}

Maximum Daily Dose	Reporting Threshold	Identification Threshold	Qualification Threshold
≤ 2 g/day	> 0.05%	> 0.10% or daily intake of > 1.0 mg (whichever is lower)	> 0.15% or daily intake of > 1.0 mg (whichever is lower)
> 2 g/day	> 0.03%	> 0.05%	> 0.05%

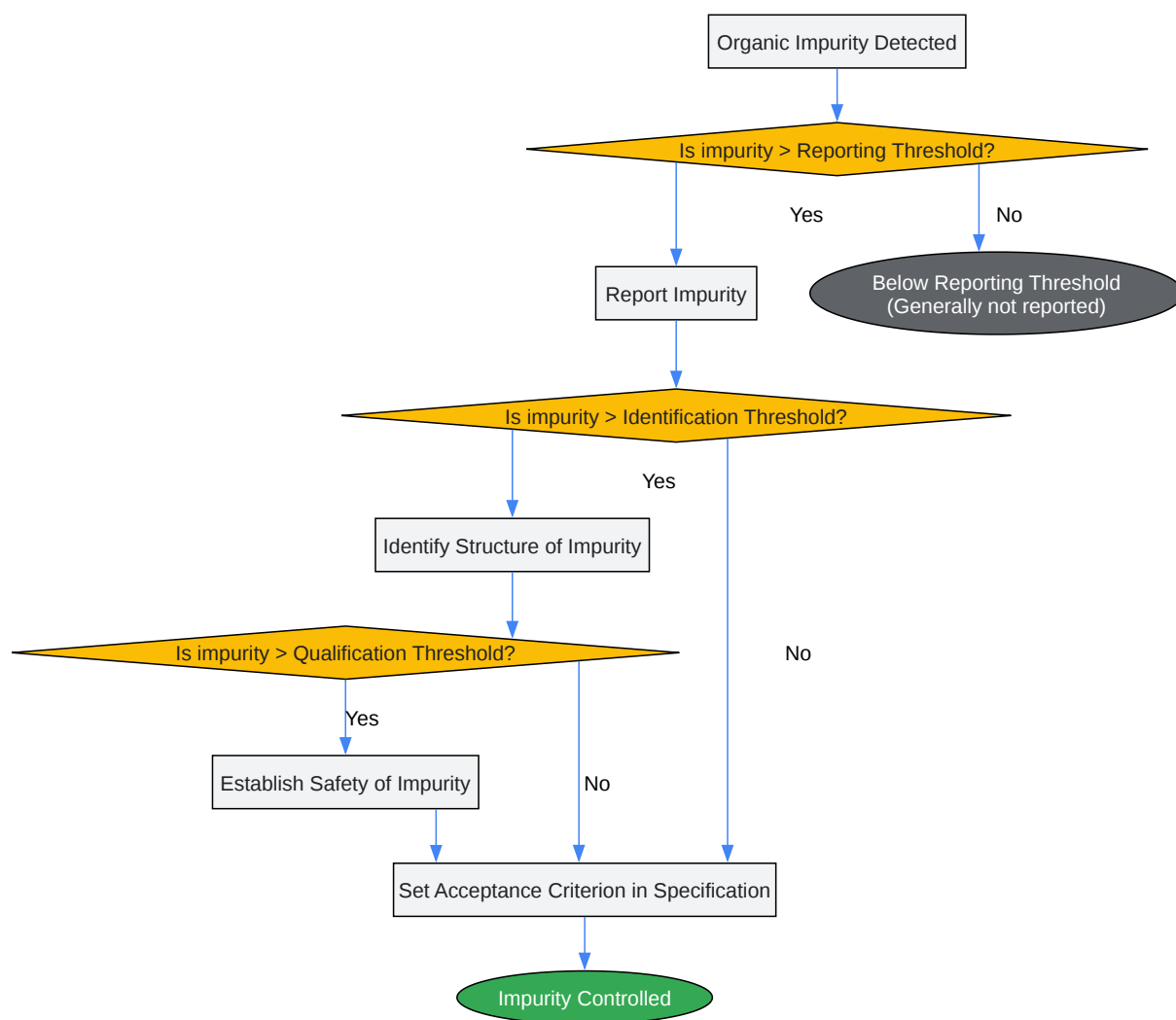
Specified Impurity: An impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification. A specified impurity can be either identified or unidentified.^{[10][11][12]}

Unspecified Impurity: An impurity that is limited by a general acceptance criterion, but not individually listed with its own specific acceptance criterion.^[12]

Qualification: The process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.^{[10][11]}

Logical Workflow for Organic Impurity Management

The decision-making process for the identification and qualification of organic impurities follows a logical progression.



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Figure 1: Decision-making workflow for organic impurities.

Elemental Impurities: A Risk-Based Approach

The control of elemental impurities is governed by the Ph. Eur. general chapter 5.20 Elemental impurities, which is aligned with the ICH Q3D guideline.^[6]^[13]^[14] This approach moves away from the traditional heavy metals test to a risk-based strategy for assessing and controlling elemental impurities in drug products.^[4]

Classification and Permitted Daily Exposures (PDEs)

Elemental impurities are classified based on their toxicity and the likelihood of their occurrence in the drug product. The ICH Q3D guideline establishes Permitted Daily Exposures (PDEs) for 24 elements, which are considered protective of public health.^[14]

Class 1: As, Cd, Hg, Pb - Human toxicants that have limited or no use in the manufacture of pharmaceuticals. Class 2:

- Class 2A: Co, Ni, V - Have a relatively high probability of occurrence in the drug product.
- Class 2B: Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl - Have a lower probability of occurrence.
- Class 3: Ba, Cr, Cu, Li, Mo, Sb, Sn - Have relatively low toxicities.

The following table presents the oral PDEs for these elements.

Element	Class	Oral PDE (μ g/day)
Cd	1	5
Pb	1	5
As	1	15
Hg	1	30
Co	2A	50
V	2A	100
Ni	2A	200
Tl	2B	8
Au	2B	100
Pd	2B	100
Ir	2B	100
Os	2B	100
Rh	2B	100
Ru	2B	100
Se	2B	150
Ag	2B	150
Pt	2B	100
Li	3	550
Sb	3	120
Ba	3	1400
Mo	3	3000
Cu	3	3000
Sn	3	6000

Cr

3

11000

Experimental Protocol for Elemental Impurities

The determination of elemental impurities typically involves sample digestion followed by analysis using inductively coupled plasma-optical emission spectrometry (ICP-OES) or inductively coupled plasma-mass spectrometry (ICP-MS), as outlined in Ph. Eur. general chapter 2.4.20 Determination of elemental impurities.[\[15\]](#)

Sample Preparation (General Example - Microwave Digestion):

- Accurately weigh a representative sample of the material to be tested into a suitable, clean vessel.
- Add a sufficient volume of concentrated acid (e.g., nitric acid, hydrochloric acid). The choice of acid will depend on the sample matrix.
- If required, add a small volume of hydrogen peroxide to aid in the oxidation of organic matter.
- Seal the vessel and place it in a microwave digestion system.
- Ramp the temperature and pressure according to a validated program to ensure complete digestion.
- After cooling, carefully open the vessel and dilute the digest to a known volume with purified water.

Instrumental Analysis (General Example - ICP-MS):

- Instrument Setup:
 - Plasma Gas (Ar) Flow Rate: Typically 15 L/min.
 - Auxiliary Gas (Ar) Flow Rate: Typically 0.9 L/min.
 - Nebulizer Gas (Ar) Flow Rate: Typically 1.0 L/min.

- RF Power: 1550 W.
- Detector Mode: Pulse counting.
- Calibration: Prepare a series of calibration standards containing the elements of interest at concentrations bracketing the expected sample concentrations.
- Analysis: Introduce the prepared sample solution into the ICP-MS. The instrument will measure the intensity of the ions at the specific mass-to-charge ratio for each element.
- Quantification: The concentration of each element in the sample is determined by comparing its signal intensity to the calibration curve.

Residual Solvents: Classification and Analytical Procedures

The control of residual solvents is detailed in the Ph. Eur. general chapter 5.4. Residual solvents, which is harmonized with the ICH Q3C guideline.^[6]^[13] Solvents are classified based on their toxicity.^[16]

Classification of Residual Solvents

- Class 1: Solvents to be avoided. Known human carcinogens, strongly suspected human carcinogens, and environmental hazards.
- Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or agents with other irreversible toxicity, such as neurotoxicity or teratogenicity.
- Class 3: Solvents with low toxic potential.

Concentration Limits for Common Solvents

The following table provides the concentration limits for some common Class 1 and Class 2 solvents.

Solvent	Class	Concentration Limit (ppm)
Benzene	1	2
Carbon tetrachloride	1	4
1,2-Dichloroethane	1	5
1,1-Dichloroethene	1	8
1,1,1-Trichloroethane	1	1500
Acetonitrile	2	410
Chloroform	2	60
Cyclohexane	2	3880
Dichloromethane	2	600
Toluene	2	890
Xylene	2	2170

Experimental Protocol for Residual Solvents

The Ph. Eur. general method 2.4.24. Identification and control of residual solvents describes the use of static headspace gas chromatography (HS-GC) for the analysis of residual solvents. [\[17\]](#)

Sample Preparation: The sample preparation depends on the solubility of the substance.

- Water-soluble substances: Dissolve the substance in water. [\[17\]](#)
- Water-insoluble substances: Dissolve the substance in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). [\[17\]](#)[\[18\]](#)

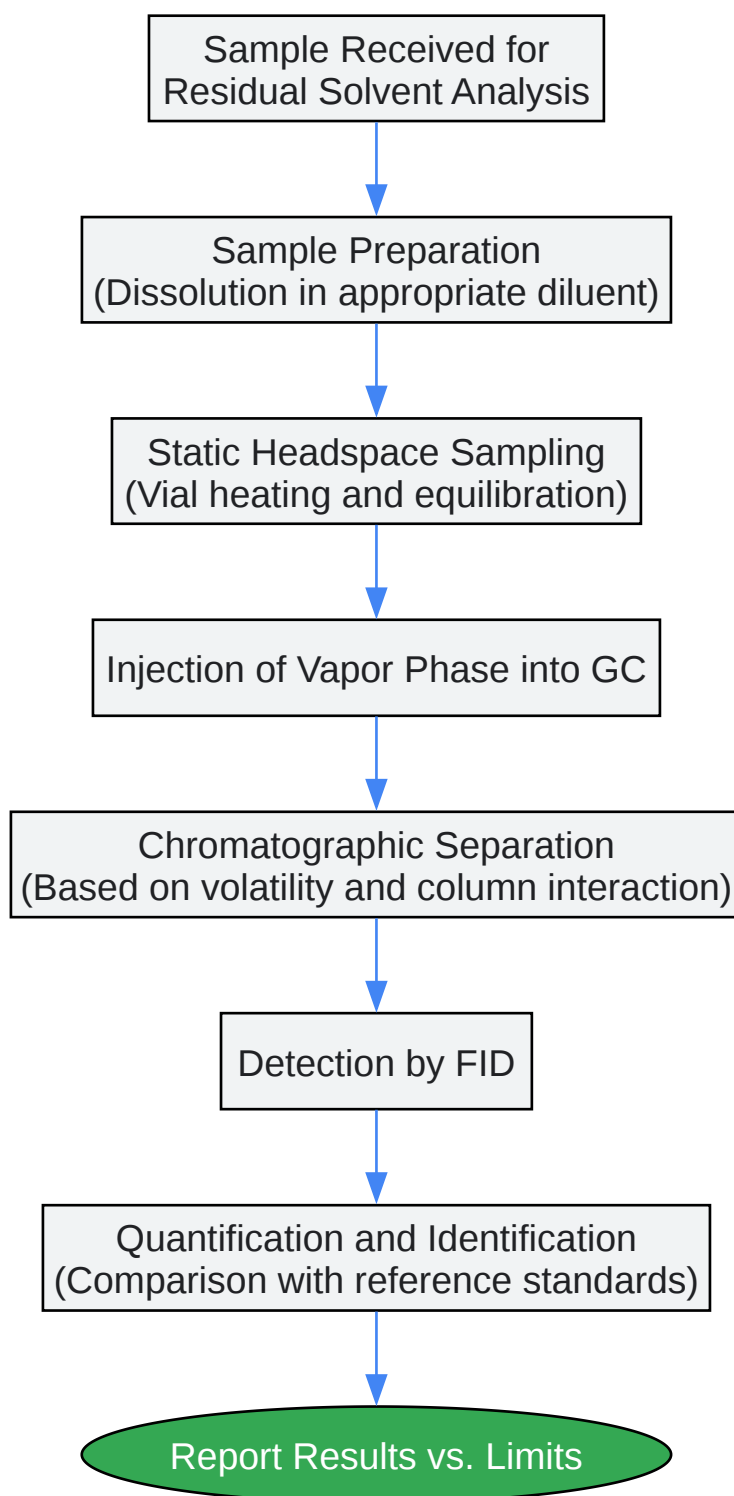
HS-GC System A (Preferred System):

- Column: Fused-silica capillary column (30 m x 0.32 mm) with a 1.8 μm film of poly[(cyanopropyl)(phenyl)][dimethyl]siloxane.

- Temperatures:
 - Oven: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, and hold for 20 min.
 - Injector: 140 °C.
 - Detector (FID): 250 °C.
- Carrier Gas: Helium for chromatography at a constant pressure of 34.5 kPa.
- Headspace Parameters:
 - Equilibration Temperature: 80 °C.
 - Equilibration Time: 60 min.

Workflow for Residual Solvent Analysis

The general workflow for analyzing residual solvents involves sample preparation, headspace sampling, and GC separation and detection.



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Figure 2: General workflow for residual solvent analysis by HS-GC.

Conclusion

A thorough understanding of the European Pharmacopoeia's requirements for impurities is fundamental for the development and manufacturing of safe and effective pharmaceuticals. By implementing the principles of impurity identification, qualification, and control, and by utilizing the prescribed analytical methodologies, researchers and drug development professionals can ensure compliance and contribute to the highest standards of public health. It is the responsibility of the user of the substance to ensure the suitability of a monograph for controlling impurities from a given manufacturing process.[1][19]

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